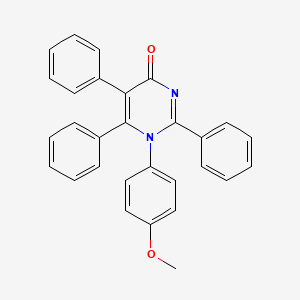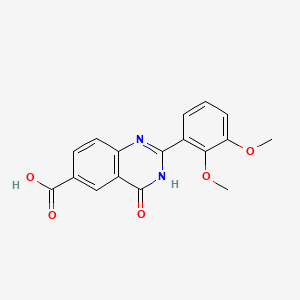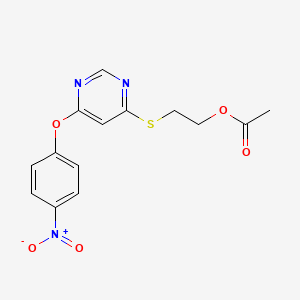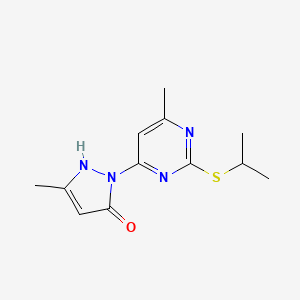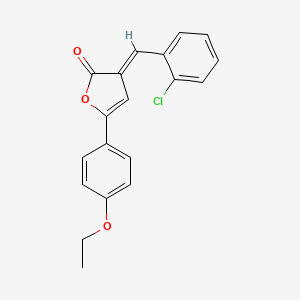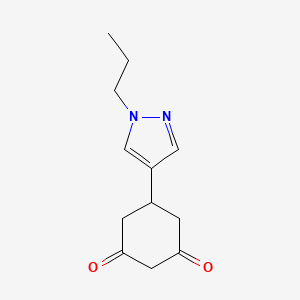
5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. The presence of the pyrazole ring in its structure adds to its versatility and reactivity, making it a compound of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can be achieved through a multicomponent reaction involving cyclohexane-1,3-dione, 1-propyl-1H-pyrazole, and appropriate aldehydes or ketones. One common method involves the use of a one-pot three-component reaction, which is both efficient and environmentally friendly. For instance, the reaction can be carried out using an ionic liquid medium such as [BMIM]OH at temperatures ranging from 75°C to 80°C for 110 to 120 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste, is often emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dione derivatives: These include compounds like sulcotrione, mesotrione, and tembotrione, which are used as herbicides.
Pyrazole derivatives: Compounds such as 3(5)-substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry.
Uniqueness
5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its specific combination of the cyclohexane-1,3-dione core and the 1-propyl-1H-pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
5-(1-propylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-14-8-10(7-13-14)9-4-11(15)6-12(16)5-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
TYIVUZAVPZRLEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


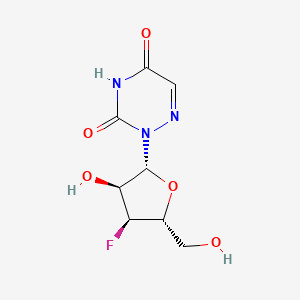
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B15215333.png)
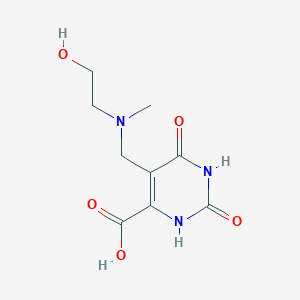
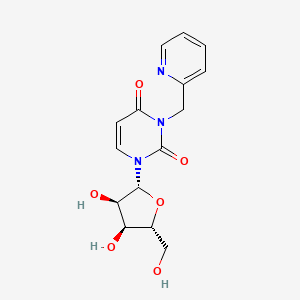
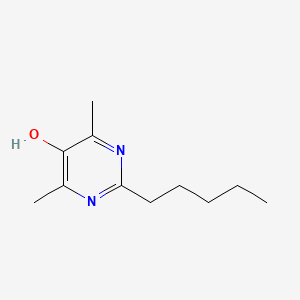
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
